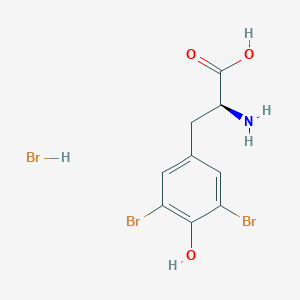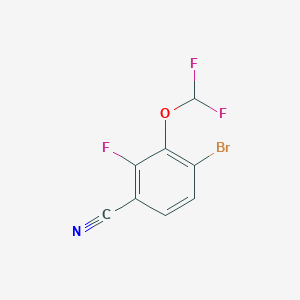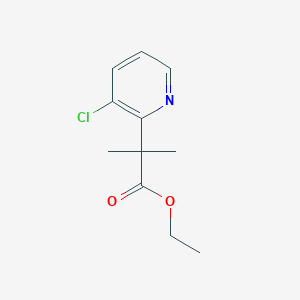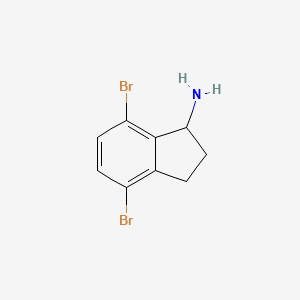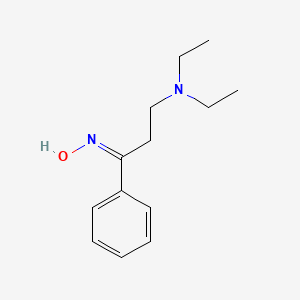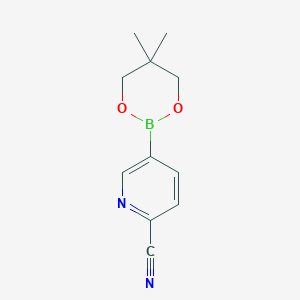
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile is an organic compound that features a boron-containing heterocyclic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile typically involves the reaction of pyridine-2-carbonitrile with a boron-containing reagent such as 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boron compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The boron atom can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The boron-containing ring can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or peracids.
Reduction: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Oxidized or Reduced Boron Compounds: Depending on the specific oxidizing or reducing conditions used.
科学研究应用
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Catalysis: Can act as a catalyst or catalyst precursor in various organic reactions.
作用机制
The mechanism of action for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile primarily involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various ligands, facilitating reactions such as coupling and catalysis .
相似化合物的比较
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar boron-containing heterocyclic compound used in organic synthesis.
Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: Another boron-containing compound with applications in organic synthesis.
Uniqueness
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile is unique due to its combination of a boron-containing ring and a pyridine-2-carbonitrile moiety.
属性
分子式 |
C11H13BN2O2 |
|---|---|
分子量 |
216.05 g/mol |
IUPAC 名称 |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H13BN2O2/c1-11(2)7-15-12(16-8-11)9-3-4-10(5-13)14-6-9/h3-4,6H,7-8H2,1-2H3 |
InChI 键 |
YVHYGICCMNZGGQ-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=CN=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


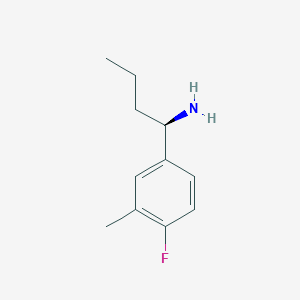
![5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12975747.png)
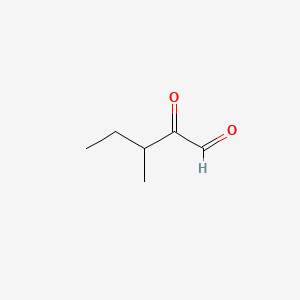
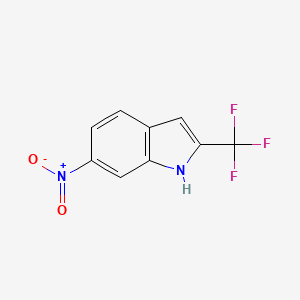
![(1S,3S,5S,6R,8S)-5-(6-([1,1'-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12975765.png)
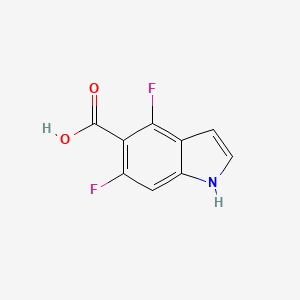
![Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12975784.png)
![8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B12975789.png)
